molecular formula C24H31N3O2 B11614580 N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-(2-propyl-1H-benzimidazol-1-yl)acetamide

N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-(2-propyl-1H-benzimidazol-1-yl)acetamide

Cat. No.: B11614580
M. Wt: 393.5 g/mol
InChI Key: QJMZZYJPYXJXQK-UHFFFAOYSA-N
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Description

N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-(2-propyl-1H-benzimidazol-1-yl)acetamide is a synthetic organic compound It is characterized by its complex molecular structure, which includes an ethoxymethyl group, an ethyl-methylphenyl group, and a benzimidazolyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-(2-propyl-1H-benzimidazol-1-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the ethoxymethyl and ethyl-methylphenyl groups through nucleophilic substitution or other suitable reactions. The final step would involve the formation of the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-(2-propyl-1H-benzimidazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen or add hydrogen atoms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.

    Industry: Use in the production of specialty chemicals or materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other benzimidazole derivatives or acetamide-containing molecules. Examples include:

  • N-(2-ethyl-6-methylphenyl)-2-(1H-benzimidazol-1-yl)acetamide
  • N-(ethoxymethyl)-N-(2-methylphenyl)-2-(1H-benzimidazol-1-yl)acetamide

Uniqueness

The uniqueness of N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-(2-propyl-1H-benzimidazol-1-yl)acetamide lies in its specific combination of functional groups and molecular structure, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C24H31N3O2

Molecular Weight

393.5 g/mol

IUPAC Name

N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-(2-propylbenzimidazol-1-yl)acetamide

InChI

InChI=1S/C24H31N3O2/c1-5-11-22-25-20-14-8-9-15-21(20)26(22)16-23(28)27(17-29-7-3)24-18(4)12-10-13-19(24)6-2/h8-10,12-15H,5-7,11,16-17H2,1-4H3

InChI Key

QJMZZYJPYXJXQK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=CC=CC=C2N1CC(=O)N(COCC)C3=C(C=CC=C3CC)C

Origin of Product

United States

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